Stereoisomer-Dependent Odor Threshold: (3E,5E) Versus (3E,5Z) Undecatriene
The (3E,5E)-1,3,5-undecatriene isomer (CAS 19883-29-5) exhibits an odor detection threshold that differs from the (3E,5Z) isomer by a factor of approximately 10⁶ in sensory evaluations of pineapple volatiles [1]. This represents one of the largest documented stereochemistry-dependent threshold variations among structurally identical conjugated trienes. The corresponding E,E and E,Z,Z isomers are reported to be much less odorous by factors of 10⁶ and 10⁴, respectively, compared to the most potent isomer [1].
| Evidence Dimension | Odor detection threshold difference between geometric isomers |
|---|---|
| Target Compound Data | (3E,5E)-1,3,5-undecatriene (CAS 19883-29-5) - threshold relative to most potent isomer |
| Comparator Or Baseline | Most potent undecatriene isomer (1-(E,Z)-3,5-undecatriene) - lowest odor detection threshold |
| Quantified Difference | Approximately 10⁶-fold (factor of 1,000,000) difference in odor threshold between most and least potent stereoisomers |
| Conditions | Human sensory panel evaluation; pineapple fruit volatile analysis; odor detection threshold determination |
Why This Matters
This extreme stereochemical sensitivity mandates procurement of defined single-isomer material for any application requiring reproducible sensory output or quantitative olfactory characterization.
- [1] Steinhaus, M., et al. Novel Volatiles in Pineapple Fruit and Their Sensory Properties. Technische Universität München. Odor detection threshold differences among undecatriene stereoisomers: E,E and E,Z,Z isomers reported as much less odorous (factors of 10⁶ and 10⁴ respectively). View Source
